

# An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications

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## Compound of Interest

Compound Name: 3-Ethoxybenzoic acid

Cat. No.: B181751

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## Abstract

**3-Ethoxybenzoic acid** (CAS No: 621-51-2) is a derivative of benzoic acid characterized by an ethoxy group at the meta-position of the benzene ring. This substitution imparts specific physicochemical properties that make it a valuable intermediate in various fields, including organic synthesis, pharmaceuticals, and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of **3-ethoxybenzoic acid**, detailed experimental protocols for its synthesis and characterization, and a review of its current and potential applications in research and drug development. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using diagrams.

## Chemical and Physical Properties

**3-Ethoxybenzoic acid** is a white to off-white crystalline solid at room temperature. The presence of the ethoxy group influences its polarity, solubility, and melting point compared to unsubstituted benzoic acid.

## Structural and General Properties

A summary of the key identifiers and structural properties of **3-Ethoxybenzoic acid** is presented in Table 1.

Property	Value	Reference(s)
IUPAC Name	3-ethoxybenzoic acid	[1]
CAS Number	621-51-2	
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	
Molecular Weight	166.17 g/mol	
Canonical SMILES	CCOc1cccc(c1)C(=O)O	[1]
InChI	InChI=1S/C9H10O3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)	
InChIKey	DTFQMPQJMDEWKJ-UHFFFAOYSA-N	

## Physical and Chemical Constants

The physical and chemical constants of **3-Ethoxybenzoic acid** are detailed in Table 2. These properties are crucial for its handling, storage, and application in various experimental setups.

Property	Value	Reference(s)
Melting Point	136-140 °C	
Appearance	White to off-white crystalline solid	
pKa (Predicted)	4.10 ± 0.10	N/A
Solubility	Soluble in ethanol, methanol, and other organic solvents. Slightly soluble in boiling water.	

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **3-Ethoxybenzoic acid**. While a comprehensive public database of spectra for **3-Ethoxybenzoic acid** is not readily available, data from its isomers and closely related analogs provide valuable reference points.

## <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts are crucial for confirming the identity and structure of **3-Ethoxybenzoic acid**. The expected chemical shifts for **3-Ethoxybenzoic acid** in CDCl<sub>3</sub> are summarized in Table 3. The aromatic protons are expected to appear as multiplets in the range of 7.0-8.0 ppm, while the ethoxy group protons will be observed as a triplet and a quartet.

Table 3: Predicted NMR Data for **3-Ethoxybenzoic Acid**

Assignment	<sup>1</sup> H NMR Chemical Shift (ppm)	<sup>13</sup> C NMR Chemical Shift (ppm)
-COOH	~11-12 (broad s, 1H)	~171
Ar-H	7.0 - 8.0 (m, 4H)	114-131
-OCH <sub>2</sub> CH <sub>3</sub>	4.08 (q, J = 7.0 Hz, 2H)	~64
-OCH <sub>2</sub> CH <sub>3</sub>	1.43 (t, J = 7.0 Hz, 3H)	~15
Ar-C (ipso, attached to COOH)	-	~131
Ar-C (ipso, attached to OEt)	-	~159

Note: These are predicted values and may vary based on the solvent and experimental conditions. Data is inferred from related compounds such as 3-methoxybenzoic acid and other benzoic acid derivatives.

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Ethoxybenzoic acid** is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks are listed in Table 4.

Table 4: Expected FT-IR Peaks for **3-Ethoxybenzoic Acid**

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Appearance
O-H (Carboxylic acid)	2500-3300	Broad
C-H (Aromatic)	3000-3100	Sharp, medium
C-H (Aliphatic)	2850-3000	Sharp, medium
C=O (Carboxylic acid)	1680-1710	Strong, sharp
C=C (Aromatic)	1450-1600	Medium to weak
C-O (Ether and acid)	1200-1300	Strong

Note: Data is inferred from the spectra of related compounds such as 3-methoxybenzoic acid and o-ethoxybenzoic acid.

## Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), **3-Ethoxybenzoic acid** is expected to show a molecular ion peak [M]<sup>+</sup> at m/z 166. Common fragmentation patterns for benzoic acids include the loss of -OH (m/z 149) and -COOH (m/z 121). The ethoxy group can lead to the loss of an ethyl radical (-CH<sub>2</sub>CH<sub>3</sub>, m/z 137) or an ethoxy radical (-OCH<sub>2</sub>CH<sub>3</sub>, m/z 121).

## Applications in Research and Drug Development

**3-Ethoxybenzoic acid** serves as a versatile building block in organic synthesis and medicinal chemistry. Its derivatives have been explored for various biological activities.

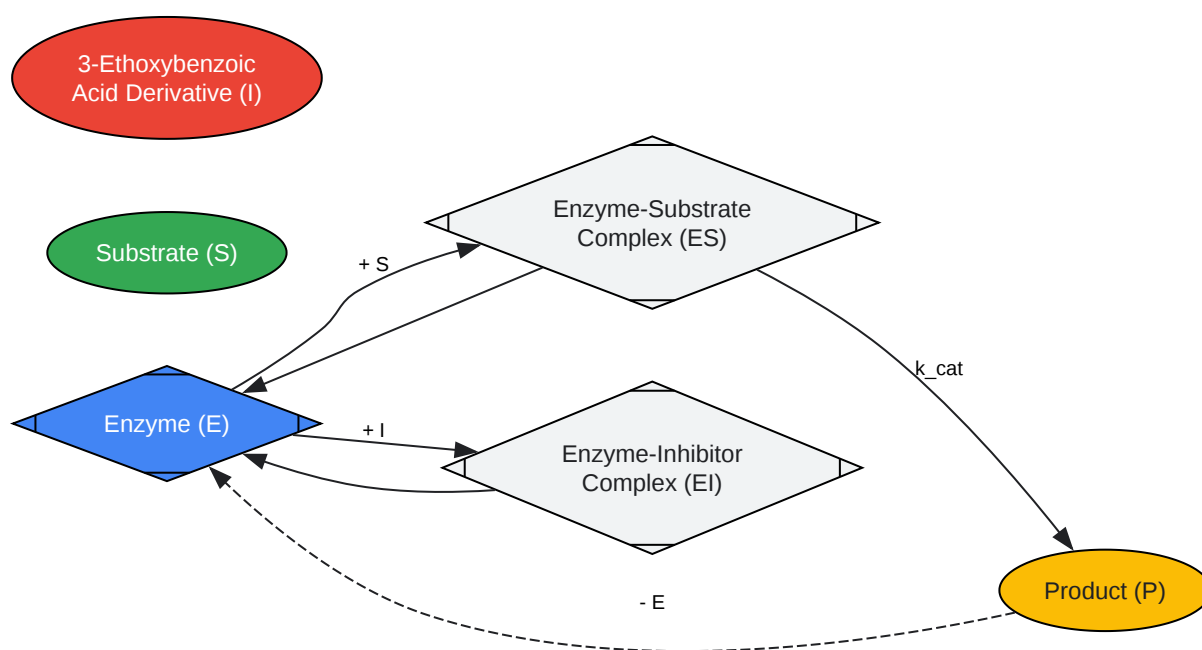
## Intermediate in Organic Synthesis

**3-Ethoxybenzoic acid** is an important raw material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The carboxylic acid and ethoxy groups provide two reactive sites for further chemical modifications.

## Role in Drug Discovery

Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. While specific data on **3-Ethoxybenzoic acid** is limited, its structural analogs have shown potential as enzyme inhibitors. For instance, derivatives of hydroxybenzoic acids have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The ethoxy group can modulate the lipophilicity and binding affinity of the molecule to its biological target.

The general mechanism for the competitive inhibition of an enzyme by a benzoic acid derivative is illustrated below. The inhibitor binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzymatic reaction.



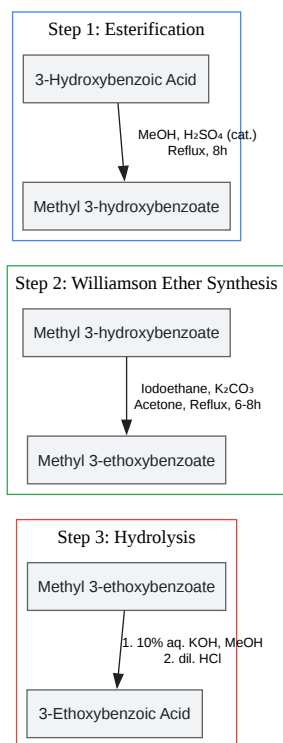
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Figure 1: General mechanism of competitive enzyme inhibition.

## Experimental Protocols

### Synthesis of 3-Ethoxybenzoic Acid

A common method for the synthesis of **3-Ethoxybenzoic acid** is via the Williamson ether synthesis, starting from a 3-hydroxybenzoic acid ester, followed by hydrolysis.



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Figure 2: Workflow for the synthesis of **3-Ethoxybenzoic Acid**.

Detailed Protocol (adapted from):

- Esterification of 3-Hydroxybenzoic Acid:
  - To a solution of 3-hydroxybenzoic acid (1 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.
  - Reflux the mixture for 8 hours.
  - After cooling, remove the methanol under reduced pressure.
  - Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxybenzoate.
- Etherification of Methyl 3-hydroxybenzoate:
  - Dissolve methyl 3-hydroxybenzoate (1 eq.) in acetone in a round-bottom flask.
  - Add potassium carbonate ( $K_2CO_3$ , 2-3 eq.) and iodoethane (1.2-1.5 eq.).
  - Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
  - After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
  - Purify the crude product by column chromatography to obtain methyl 3-ethoxybenzoate.
- Hydrolysis to **3-Ethoxybenzoic Acid**:
  - Dissolve the purified methyl 3-ethoxybenzoate in methanol and add a 10% aqueous solution of potassium hydroxide (KOH).
  - Stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitor by TLC).
  - Remove the methanol under reduced pressure.
  - Dissolve the residue in water and acidify with dilute hydrochloric acid (HCl) to a pH of 2-3.
  - The product, **3-Ethoxybenzoic acid**, will precipitate as a solid.
  - Collect the solid by filtration, wash with cold water, and dry under vacuum.

## Characterization Protocol

- NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the synthesized product in deuterated chloroform ( $CDCl_3$ ) or deuterated dimethyl sulfoxide ( $DMSO-d_6$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard. Acquire  $^1H$  and  $^{13}C$  NMR spectra.

- IR Spectroscopy: Obtain an IR spectrum of the solid product using a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry: Introduce a dilute solution of the product into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization or electron ionization).

## Safety and Handling

**3-Ethoxybenzoic acid** should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

- Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
- Precautionary Measures: Wear protective gloves, eye protection, and respiratory protection. Avoid breathing dust.
- Storage: Store in a cool, dry place in a tightly sealed container.

## Conclusion

**3-Ethoxybenzoic acid** is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly as a precursor for more complex molecules in drug discovery and materials science, is significant. This guide provides essential technical information, including experimental protocols and spectroscopic data, to support researchers and scientists in their work with this compound. Further investigation into the specific biological activities and mechanisms of action of **3-Ethoxybenzoic acid** and its derivatives is warranted to fully explore its therapeutic potential.

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## References



- 1. 3-Ethoxybenzoic acid | C<sub>9</sub>H<sub>10</sub>O<sub>3</sub> | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181751#3-ethoxybenzoic-acid-chemical-properties-and-uses]

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